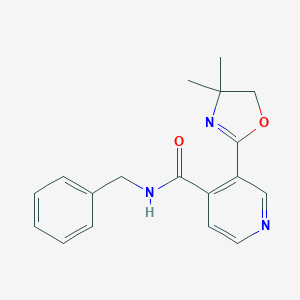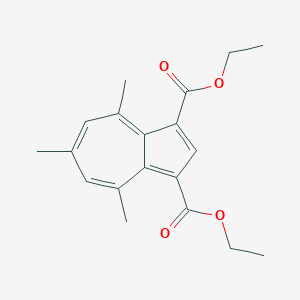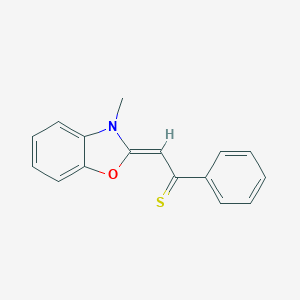
N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The chemical structure of the compound consists of an isonicotinamide moiety, which is known to exhibit various biological activities, and an oxazoline ring, which enhances the compound's stability and bioavailability.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also interacts with various cellular targets, including DNA, RNA, and proteins, which contribute to its diverse biological activities.
Biochemical and Physiological Effects:
N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, the compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase and reducing the expression of cyclin B1 and cyclin D1. In inflammation models, the compound reduces the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 and inhibits the activation of NF-κB. In neurodegenerative disease models, the compound exhibits neuroprotective effects by reducing oxidative stress, inhibiting the aggregation of amyloid beta, and enhancing the expression of neurotrophic factors.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide has several advantages for lab experiments. It is a stable and bioavailable compound that can be easily synthesized in large quantities. It exhibits diverse biological activities, making it a useful tool for studying various cellular processes. However, the compound also has limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its biological effects in different experimental conditions. Additionally, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
Several future directions can be explored for N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide. Firstly, the compound can be further optimized to enhance its potency and selectivity towards specific cellular targets. Secondly, its mechanism of action can be elucidated using advanced techniques such as proteomics and metabolomics. Thirdly, the compound can be evaluated in preclinical models for its safety and efficacy in various diseases. Fourthly, its potential as a drug candidate can be explored by conducting pharmacokinetic and pharmacodynamic studies. Finally, the compound can be used as a lead compound for the development of novel drugs with improved therapeutic properties.
Synthesemethoden
The synthesis of N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide involves the reaction of isonicotinamide and 4,4-dimethyl-4,5-dihydro-1,3-oxazole-2-carboxylic acid with benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the infiltration of immune cells. Additionally, the compound has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease models.
Eigenschaften
Molekularformel |
C18H19N3O2 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-benzyl-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-18(2)12-23-17(21-18)15-11-19-9-8-14(15)16(22)20-10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
NBBXNCISQXQPLU-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)C2=C(C=CN=C2)C(=O)NCC3=CC=CC=C3)C |
Kanonische SMILES |
CC1(COC(=N1)C2=C(C=CN=C2)C(=O)NCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)

![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)


![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)




![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)